
tert-Butyl (1-(2-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(2-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl group with a hydroxymethyl substituent, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(2-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable azetidine derivative. One common method involves the use of tert-butyl carbamate and an azetidine-3-yl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(2-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The azetidine ring can be reduced to form a more saturated ring system.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the azetidine ring can produce a more saturated azetidine derivative .
Scientific Research Applications
tert-Butyl (1-(2-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (1-(2-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The azetidine ring and phenyl group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl (1-(2-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate is unique due to the presence of both a hydroxymethyl-substituted phenyl group and an azetidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-(hydroxymethyl)phenyl]azetidin-3-yl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)16-12-8-17(9-12)13-7-5-4-6-11(13)10-18/h4-7,12,18H,8-10H2,1-3H3,(H,16,19) |
InChI Key |
CKHVLQUJMJZIML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


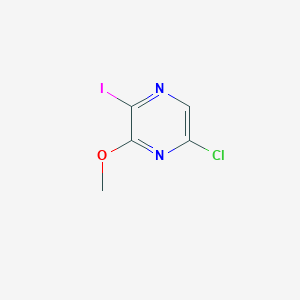

![2',4'-Dichloro-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11845588.png)
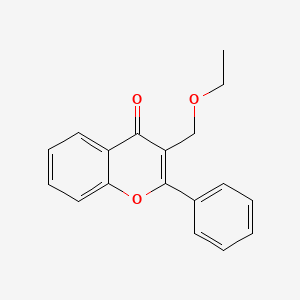

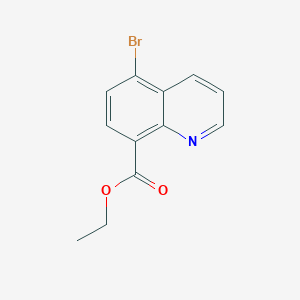
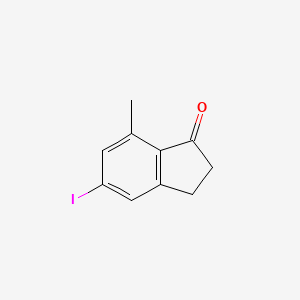
![N,N-Dimethyl-4-[2-(naphthalen-2-yl)ethenyl]aniline](/img/structure/B11845610.png)
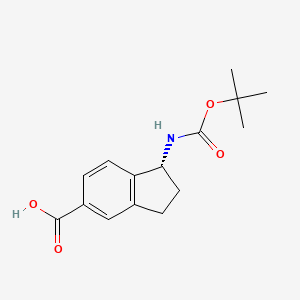

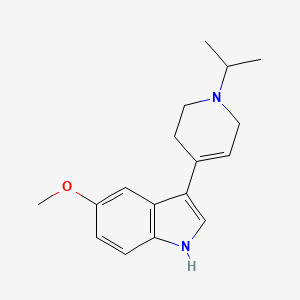
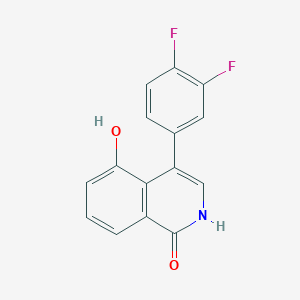
![1-Phenylbenzo[f]quinolin-3(4H)-one](/img/structure/B11845647.png)

